molecular formula C13H15N3O3 B2689489 methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate CAS No. 1519015-84-9

methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2689489
CAS No.: 1519015-84-9
M. Wt: 261.281
InChI Key: QXQWLIZNAHVABI-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methoxybenzyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of 3-amino-1H-pyrazole-4-carboxylate with 4-methoxybenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylate ester.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

methyl 3-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-18-10-5-3-9(4-6-10)7-16-8-11(12(14)15-16)13(17)19-2/h3-6,8H,7H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQWLIZNAHVABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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